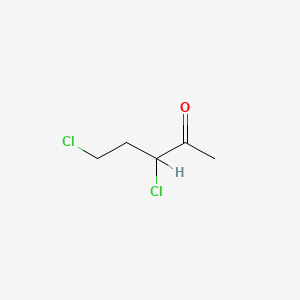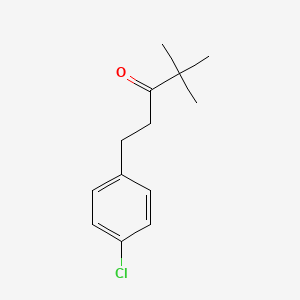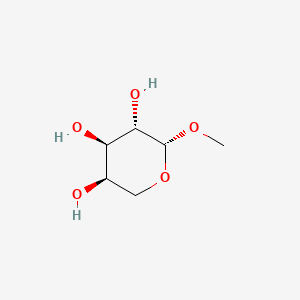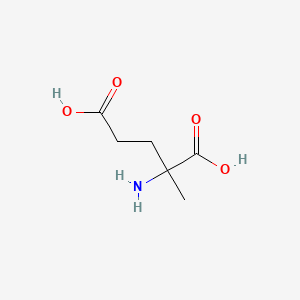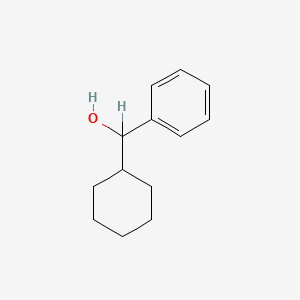
Cloruro de o-tolilmagnesio
Descripción general
Descripción
O-Tolylmagnesium chloride, also known as 2-Methylphenylmagnesium chloride, is an organometallic compound . It is commonly used in Grignard reactions, a type of chemical reaction in which alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone .
Synthesis Analysis
O-Tolylmagnesium chloride can be synthesized from low-cost NiCl2·6H2O or NiBr2·3H2O and the desired ligand followed by the addition of 1 equivalent of Grignard reagent . Another method involves reacting o-chlorobenzonitrile with p-tolylmagnesium chloride in the presence of a nickel catalyst, an ethereal solvent, and N-methylpyrrolidinone (NMP) as a cosolvent .Molecular Structure Analysis
The molecular formula of o-Tolylmagnesium chloride is C7H7ClMg . Its molecular weight is 150.89 .Chemical Reactions Analysis
O-Tolylmagnesium chloride is used in Grignard reactions . It can react with o-chlorobenzonitrile to produce o-tolylbenzonitrile, a key intermediate for the synthesis of antihypertensive drugs . It can also be used to produce 2-Methylbiphenyl .Physical And Chemical Properties Analysis
O-Tolylmagnesium chloride is a highly flammable liquid and vapor . It has a density of 0.96 g/mL at 20 °C . Its boiling point is 110.6ºC at 760mmHg .Aplicaciones Científicas De Investigación
Reactivo de Grignard
El cloruro de o-tolilmagnesio es un tipo de reactivo de Grignard . Los reactivos de Grignard son compuestos organomagnesio que se utilizan ampliamente en química orgánica para la formación de enlaces carbono-carbono . Se utilizan en una variedad de reacciones, como la reacción de Grignard, donde se añaden a grupos carbonilo para formar alcoholes .
Síntesis de N-Heterociclos
El this compound se ha utilizado en la síntesis de N-heterociclos sustituidos con 2-alquilo, arilo y alquenilo . Esta transformación de un solo paso de los N-óxidos heterocíclicos se logra mediante la combinación de catálisis de cobre y activación por fluoruro de litio o cloruro de magnesio .
Bloques de construcción en la síntesis orgánica
El this compound se utiliza como bloque de construcción en la síntesis orgánica . Se puede utilizar para introducir el grupo o-tolilo en una molécula, que luego se puede funcionalizar aún más .
Catalizador en reacciones químicas
El this compound puede actuar como catalizador en ciertas reacciones químicas . Por ejemplo, se puede utilizar junto con la catálisis de cobre para la transformación de N-óxidos heterocíclicos .
Material precursor en la deposición de películas delgadas
El this compound se utiliza como material precursor en la deposición de películas delgadas . Las películas delgadas se utilizan a menudo en la fabricación de semiconductores, células solares y otros dispositivos electrónicos .
Aplicaciones farmacéuticas
El this compound se puede utilizar en la síntesis de productos farmacéuticos . El grupo o-tolilo se encuentra en una serie de compuestos farmacéuticos, y el this compound se puede utilizar para introducir este grupo durante el proceso de síntesis .
Safety and Hazards
Mecanismo De Acción
Target of Action
o-Tolylmagnesium chloride, also known as 2-Methylphenylmagnesium chloride, is a Grignard reagent . Grignard reagents are a class of organometallic compounds representing a standard substrate in organic chemistry . The primary targets of o-Tolylmagnesium chloride are organic compounds with electrophilic centers, such as carbonyl groups in aldehydes, ketones, and esters .
Mode of Action
The mode of action of o-Tolylmagnesium chloride involves the nucleophilic addition of the Grignard reagent to the electrophilic carbon in the carbonyl group . The carbon-magnesium bond in o-Tolylmagnesium chloride is polar, with the carbon being nucleophilic. This allows the carbon to attack the electrophilic carbonyl carbon, resulting in the addition of the o-tolyl group to the carbonyl compound .
Biochemical Pathways
o-Tolylmagnesium chloride is primarily used in the Grignard reaction, a cornerstone of organic synthesis . The Grignard reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds . The downstream effects include the production of secondary and tertiary alcohols, among other organic compounds .
Pharmacokinetics
It’s worth noting that o-Tolylmagnesium chloride is usually handled and stored in anhydrous conditions due to its reactivity with water .
Result of Action
The result of the action of o-Tolylmagnesium chloride is the formation of new organic compounds via the Grignard reaction . The addition of the o-tolyl group to a carbonyl compound can help synthesize complex molecules used in various fields, including pharmaceuticals and materials science .
Action Environment
The action of o-Tolylmagnesium chloride is highly dependent on the environment. It is sensitive to moisture and air, requiring anhydrous and inert conditions for optimal performance . The reaction is typically carried out in a solvent like diethyl ether or tetrahydrofuran (THF), which can stabilize the Grignard reagent . Temperature can also influence the reaction rate and yield .
Propiedades
IUPAC Name |
magnesium;methylbenzene;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVSLLSEXLZRRH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[C-]1.[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.89 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33872-80-9 | |
| Record name | O-TOLYLMAGNESIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUL3ABU3P5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does o-tolylmagnesium chloride interact with N-dichlorophosphoryl-P-trichlorophosphazene (Cl3PNPOCl2) and what is the outcome of this reaction?
A1: o-Tolylmagnesium chloride acts as a nucleophile, attacking the electrophilic phosphorus atom in N-dichlorophosphoryl-P-trichlorophosphazene. This reaction results in the substitution of chlorine atoms with o-tolyl groups. The final product is a pentaaryl phosphazene containing three o-tolyl groups. This specific reaction was not isolated in the study, but the general reaction scheme suggests its formation [].
Q2: What characterization techniques were used to confirm the structure of the products formed in the reactions with o-tolylmagnesium chloride and similar reagents?
A2: The study utilized a combination of spectroscopic techniques to confirm the structure of the pentaaryl phosphazene products. These techniques include Infrared Spectroscopy (IR), ¹H Nuclear Magnetic Resonance (¹H NMR), ¹³C Nuclear Magnetic Resonance (¹³C NMR), ³¹P Nuclear Magnetic Resonance (³¹P NMR), and mass spectrometry [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


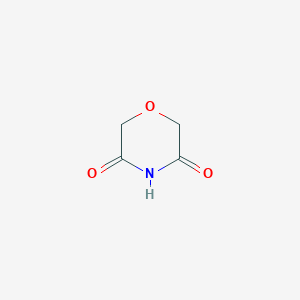
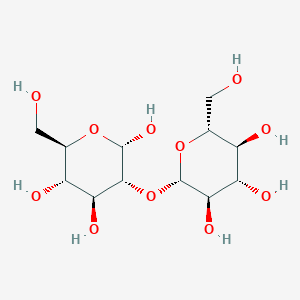




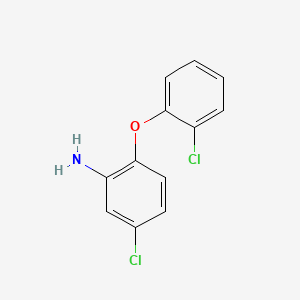
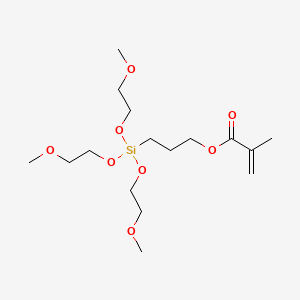
![1H-Imidazole, 4,5-dihydro-1-[3-(triethoxysilyl)propyl]-](/img/structure/B1583265.png)
